Butyltris(pentafluorophenyl)tin(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyltris(pentafluorophenyl)tin(IV): is an organotin compound characterized by the presence of a tin atom bonded to a butyl group and three pentafluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tin, butyltris(pentafluorophenyl)- typically involves the reaction of tin(IV) chloride with butyl lithium and pentafluorophenyl lithium. The reaction proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
SnCl4+BuLi+3C6F5Li→BuSn(C6F5)3+4LiCl
The reaction is usually carried out in a suitable solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity and ensure high yields.
Industrial Production Methods: Industrial production of tin, butyltris(pentafluorophenyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent purity, to ensure consistent product quality. Advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Butyltris(pentafluorophenyl)tin(IV) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides, which are useful in catalysis and materials science.
Reduction: Reduction reactions can convert the tin(IV) center to lower oxidation states, altering its reactivity and applications.
Substitution: The butyl and pentafluorophenyl groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Tin oxides and fluorinated organic compounds.
Reduction: Reduced tin species and butyl or pentafluorophenyl derivatives.
Substitution: A variety of organotin compounds with different functional groups.
Scientific Research Applications
Chemistry: Butyltris(pentafluorophenyl)tin(IV) is used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials. Its unique reactivity makes it valuable in organometallic chemistry and catalysis.
Biology: In biological research, the compound is explored for its potential as a bioactive agent. Its interactions with biological molecules and potential therapeutic applications are subjects of ongoing studies.
Medicine: The compound’s potential as a drug delivery agent and its interactions with biological systems are being investigated. Its ability to form stable complexes with various ligands makes it a candidate for targeted drug delivery.
Industry: In the industrial sector, tin, butyltris(pentafluorophenyl)- is used in the production of high-performance coatings, adhesives, and electronic materials. Its unique properties contribute to the development of advanced technologies.
Mechanism of Action
The mechanism of action of tin, butyltris(pentafluorophenyl)- involves its ability to form stable complexes with various ligands. The tin center can coordinate with different functional groups, altering the compound’s reactivity and interactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands.
Comparison with Similar Compounds
Tin, tetrakis(pentafluorophenyl)-: Similar structure but with four pentafluorophenyl groups.
Tin, butyltris(trifluoromethylphenyl)-: Similar structure but with trifluoromethylphenyl groups instead of pentafluorophenyl groups.
Uniqueness: Butyltris(pentafluorophenyl)tin(IV) is unique due to the presence of both butyl and pentafluorophenyl groups, which impart distinct chemical properties
Properties
CAS No. |
1182-53-2 |
---|---|
Molecular Formula |
C22H9F15Sn |
Molecular Weight |
677 g/mol |
IUPAC Name |
butyl-tris(2,3,4,5,6-pentafluorophenyl)stannane |
InChI |
InChI=1S/3C6F5.C4H9.Sn/c3*7-2-1-3(8)5(10)6(11)4(2)9;1-3-4-2;/h;;;1,3-4H2,2H3; |
InChI Key |
WEOWFDNPJWNYOK-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |
Canonical SMILES |
CCCC[Sn](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |
Synonyms |
Butyltris(pentafluorophenyl)tin(IV) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.